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An In-depth Technical Guide to the Thermodynamic Stability of N-Pentyl-DL-aspartic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Pentyl-DL-aspartic Acid in Pharmaceutical Sciences N-Pentyl-DL-aspartic acid, a derivative of the endogenous amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Pentyl-DL-aspartic Acid in Pharmaceutical Sciences

N-Pentyl-DL-aspartic acid, a derivative of the endogenous amino acid aspartic acid, represents a class of molecules with significant potential in drug development. Its amphiphilic nature, characterized by a hydrophilic aspartic acid headgroup and a hydrophobic pentyl tail, imparts unique physicochemical properties that are crucial for its interaction with biological systems. Understanding the thermodynamic stability of this molecule in aqueous solution is paramount for predicting its behavior in physiological environments, optimizing drug formulation, and ensuring efficacy and safety.

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of N-Pentyl-DL-aspartic acid. We will delve into the theoretical underpinnings of its behavior in aqueous solution, provide detailed experimental protocols for its characterization, and discuss the critical factors that influence its stability.

I. Theoretical Framework: Understanding the Driving Forces of Stability

The thermodynamic stability of N-Pentyl-DL-aspartic acid in an aqueous environment is governed by a delicate interplay of enthalpic and entropic contributions, which are encapsulated in the Gibbs free energy change (ΔG) of processes such as dissolution and aggregation.

A. Molecular Structure and Physicochemical Properties

N-Pentyl-DL-aspartic acid possesses two carboxylic acid functional groups and a secondary amine, making it a titratable molecule with pH-dependent charge states. The five-carbon alkyl chain introduces hydrophobic character, classifying the molecule as an amphiphile.

cluster_hydrophilic Hydrophilic Headgroup cluster_hydrophobic Hydrophobic Tail Asp Aspartic Acid Moiety COOH1 α-COOH Asp->COOH1 α-carboxyl COOH2 β-COOH Asp->COOH2 β-carboxyl NH NH Asp->NH amino Pentyl Pentyl Group (C5H11) NH->Pentyl N-alkylation

Caption: Molecular structure of N-Pentyl-DL-aspartic acid highlighting its amphiphilic nature.

B. Key Thermodynamic Parameters

  • Gibbs Free Energy (ΔG): The overall spontaneity of a process. A negative ΔG indicates a spontaneous process (e.g., favorable dissolution or micellization).

  • Enthalpy (ΔH): The heat change associated with a process. For dissolution, it reflects the energy required to break solute-solute and solvent-solvent bonds and the energy released upon forming solute-solvent bonds.

  • Entropy (ΔS): The change in disorder of the system. The hydrophobic effect, a major driver of amphiphile aggregation, is largely an entropy-driven process.

C. The Critical Micelle Concentration (CMC)

Above a certain concentration, the critical micelle concentration (CMC), amphiphilic molecules like N-Pentyl-DL-aspartic acid spontaneously self-assemble into organized structures such as micelles.[1][2] This is a key thermodynamic parameter that dictates the concentration of free monomer in solution.[2]

II. Factors Influencing Thermodynamic Stability

The stability of N-Pentyl-DL-aspartic acid in aqueous solution is not static but is profoundly influenced by the surrounding environment.

A. The Role of pH

The ionization state of the two carboxylic acid groups and the secondary amine of N-Pentyl-DL-aspartic acid is dictated by the solution pH.[3][4]

  • Low pH (Acidic): The carboxylic acid groups are protonated (-COOH), reducing the overall negative charge and decreasing electrostatic repulsion between molecules. This can lead to increased aggregation and reduced solubility.[2]

  • Neutral pH: A zwitterionic or partially ionized state will exist, depending on the pKa values.

  • High pH (Alkaline): The carboxylic acid groups are deprotonated (-COO-), leading to a net negative charge. This increases electrostatic repulsion, favoring dissolution and increasing the CMC.[3][5]

The isoelectric point (pI) is the pH at which the molecule has a net zero charge, and solubility is typically at a minimum.[2]

B. The Influence of Temperature

Temperature affects both the solubility and the aggregation behavior of N-Pentyl-DL-aspartic acid.

  • Solubility: For many amino acids and their derivatives, solubility increases with temperature.[6][7] This relationship can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility product) to the change in temperature and the enthalpy of solution.[6]

  • Hydrophobicity and Micellization: The hydrophobic effect, which drives micellization, is temperature-dependent. The hydrophobicities of most amino acid side chains increase with increasing temperature.[8]

C. The Impact of Ionic Strength

The presence of salts in the aqueous solution can significantly affect the stability of N-Pentyl-DL-aspartic acid. Counter-ions can screen the electrostatic repulsion between the charged headgroups, which generally lowers the CMC and promotes aggregation.[2][9]

III. Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of N-Pentyl-DL-aspartic acid.

A. Synthesis of N-Pentyl-DL-aspartic Acid

While various methods exist for the N-alkylation of amino acids, a common approach involves the reaction of DL-aspartic acid with a pentyl halide (e.g., 1-bromopentane) under basic conditions.[10][11] Another reported method for a similar compound, N-dodecyl aspartic acid, involves the reaction of dodecylamine with maleic anhydride.[11]

B. Solubility Determination

A fundamental aspect of thermodynamic stability is the solubility of the compound.

Protocol: Gravimetric Solubility Measurement [6][7]

  • Equilibration: Prepare supersaturated solutions of N-Pentyl-DL-aspartic acid in the desired aqueous buffer at various temperatures. Stir these solutions in sealed vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the equilibrated solutions to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or at a controlled temperature.

  • Quantification: Weigh the remaining solid residue to determine the mass of dissolved N-Pentyl-DL-aspartic acid.

  • Calculation: Calculate the solubility in units of mol/L or g/L.

C. Determination of Acid Dissociation Constants (pKa)

The pKa values are crucial for understanding the pH-dependent behavior of the molecule.

Protocol: Potentiometric Titration [12][13][14]

  • Solution Preparation: Prepare a solution of N-Pentyl-DL-aspartic acid of known concentration in deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence points.

D. Calorimetric Measurements

Calorimetry provides direct measurement of the heat changes associated with dissolution and other processes, yielding valuable thermodynamic data.

Protocol: Isothermal Titration Calorimetry (ITC) for Enthalpy of Solution

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Sample Preparation: Prepare a solution of N-Pentyl-DL-aspartic acid in the desired buffer. Fill the sample cell with the same buffer.

  • Titration: Inject small, known amounts of the N-Pentyl-DL-aspartic acid solution into the sample cell.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat flow peaks to determine the enthalpy change per injection. The enthalpy of solution (ΔH_sol) can be determined from this data.

Differential Scanning Calorimetry (DSC) can be used to determine the heat capacity, melting temperature, and enthalpy of fusion of the solid material.[15][16][17]

E. Determination of the Critical Micelle Concentration (CMC)

Protocol: Fluorescence Spectroscopy using Pyrene as a Probe [18]

  • Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

  • Solution Preparation: Prepare a series of solutions of N-Pentyl-DL-aspartic acid in the desired buffer, with concentrations spanning the expected CMC. To each solution, add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone) to a final pyrene concentration of approximately 1 µM.

  • Incubation: Allow the solutions to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution (excitation wavelength ~335 nm).

  • Data Analysis: Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). Plot the I₁/I₃ ratio as a function of the logarithm of the N-Pentyl-DL-aspartic acid concentration. The CMC is determined from the inflection point of this plot.

IV. Data Presentation and Interpretation

For a comprehensive understanding, the experimental data should be presented in a clear and organized manner.

Table 1: Physicochemical and Thermodynamic Parameters of N-Pentyl-DL-aspartic Acid (Hypothetical Data)

ParameterValueMethodConditions
Molecular Weight203.24 g/mol --
pKa₁ (α-COOH)~2.5Potentiometric Titration25 °C, 0.1 M KCl
pKa₂ (β-COOH)~4.0Potentiometric Titration25 °C, 0.1 M KCl
pKa₃ (NH)~9.5Potentiometric Titration25 °C, 0.1 M KCl
Solubility (pH 7.4)5.2 g/LGravimetric25 °C
ΔH_solution+8.5 kJ/molITC25 °C, pH 7.4
CMC (pH 7.4)2.3 mMFluorescence25 °C
ΔG_micellization-15.1 kJ/molFrom CMC25 °C, pH 7.4

Experimental Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of N-Pentyl-DL-aspartic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility vs. Temperature (Gravimetric) characterization->solubility pka pKa Determination (Potentiometric Titration) characterization->pka calorimetry Calorimetry (DSC, ITC) characterization->calorimetry cmc CMC Determination (Fluorescence) characterization->cmc thermo_params Calculation of ΔG, ΔH, ΔS solubility->thermo_params stability_profile Comprehensive Stability Profile pka->stability_profile calorimetry->thermo_params cmc->thermo_params thermo_params->stability_profile formulation Implications for Drug Formulation stability_profile->formulation

Caption: A comprehensive workflow for the thermodynamic characterization of N-Pentyl-DL-aspartic acid.

V. Conclusion and Future Directions

The thermodynamic stability of N-Pentyl-DL-aspartic acid in aqueous solution is a critical determinant of its behavior in biological and pharmaceutical contexts. A thorough understanding of its solubility, pKa values, and aggregation properties under various conditions of pH, temperature, and ionic strength is essential for its successful development as a therapeutic agent. The experimental protocols and theoretical framework presented in this guide provide a robust foundation for researchers to undertake a comprehensive characterization of this and related molecules.

Future studies could explore the influence of co-solvents and excipients commonly used in drug formulations on the thermodynamic stability of N-Pentyl-DL-aspartic acid. Additionally, computational modeling and molecular dynamics simulations could provide deeper insights into the molecular interactions governing its aggregation and stability.

VI. References

  • Goual, L., Firoozabadi, A. (2005). Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil−Water Interface. Energy & Fuels, 19(4), 1337-1341.

  • Ferreira, L. A., Faza, S. N., Ribeiro, A. C., Santos, C. I., Militão, R. S., & Macedo, E. A. (2018). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 63(6), 2114-2123.

  • Apelblat, A., & Manzurola, E. (2002). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 47(3), 433-435.

  • Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3875-3882.

  • Zarybnicky, L., Prochazka, K., & Rotenberg, Y. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5485.

  • Müller-Schulte, D. (1978). Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides. South African Journal of Chemistry, 31(3), 77-80.

  • Connor, J., Yatvin, M. B., & Huang, L. (1986). pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 861(2), 355-362.

  • Ribeiro da Silva, M. A. V., Monte, M. J. S., & Santos, L. M. N. B. F. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3875-3882.

  • Thappeta, S. K., & Subramanian, S. (2024). Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. Industrial & Engineering Chemistry Research.

  • Goual, L., & Firoozabadi, A. (2005). Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil−Water Interface. Energy & Fuels, 19(4), 1337-1341.

  • Ribeiro da Silva, M. A., & Monte, M. J. (2011). Experimental study on the thermochemistry of some amino derivatives of uracil. The Journal of Chemical Thermodynamics, 43(8), 1211-1216.

  • Adjiman, C. S., & Galindo, A. (2012). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Crystal Growth & Design, 12(4), 1969-1981.

  • Goual, L., & Firoozabadi, A. (2005). Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil−Water Interface. Energy & Fuels, 19(4), 1337-1341.

  • Chua, Y. Z., Do, H. T., Schick, C., Zaitsau, D., & Held, C. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(8), 5486-5496.

  • Ozkan, A. D., Tekinay, A. B., Guler, M. O., & Tekin, E. D. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 12(45), 9206-9216.

  • Pal, A., & Chauhan, S. (2014). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. Canadian Journal of Chemistry, 92(11), 1035-1042.

  • Wolfenden, R., Andersson, L., Cullis, P. M., & Southgate, C. C. (1981). Temperature dependence of amino acid hydrophobicities. Biochemistry, 20(4), 849-855.

  • Sivasamy, S., & Dey, J. (2001). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Journal of Lipid Research, 42(10), 1630-1637.

  • Matubayasi, N., & Levy, R. M. (2006). Solvation thermodynamics from cavity shapes of amino acids. The Journal of chemical physics, 125(19), 194503.

  • El-Ries, M. A., & El-Kousy, S. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of pharmaceutical and biomedical analysis, 35(1), 143-149.

  • Mezo, G., & Kappe, C. O. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Tetrahedron, 63(46), 11437-11445.

  • Griesinger, A., & Jordan, R. (2023). Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. International Journal of Molecular Sciences, 24(7), 6681.

  • Barentsen, H. M., & van den Berg, J. W. (1998). Thermodynamic Analysis of Phase Coexistence and Stability in Textured Amphiphilic Monolayers at the Air/Water Interface. The Journal of Physical Chemistry B, 102(34), 6599-6611.

  • Dinsdale, A. T. (1991). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory.

  • Gotor-Fernández, V., & Gotor, V. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry.

  • El-Ries, M. A., & Mohamed, G. G. (1996). Titrimetric Determinations of Some Amino Acids. Mikrochimica Acta, 123(1-4), 209-214.

  • Ghosh, S. (2010). The methods of determination of critical micellar concentrations of the amphiphilic systems in aqueous medium. Arabian Journal of Chemistry, 3(3), 139-150.

  • Adamala, K., & Szostak, J. W. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15833-15836.

  • Bapat, N. V., & Krishnamurthy, R. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. ChemRxiv.

  • Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Wang, J. (2012). Synthesis and Properties of N-Dodecyl Aspartic Acid and Its Sodium Salt. Journal of Surfactants and Detergents, 15(5), 583-588.

  • Hamieh, T. (2023). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Polymers, 15(10), 2297.

  • Tomida, M., Nakato, T., & Kakuchi, T. (1997). Relationships between Structure and Properties of Poly(aspartic acid)s. Macromolecules, 30(16), 4659-4663.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Ries, M. A., & Mohamed, G. G. (1996). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Mikrochimica Acta, 124(1-2), 113-119.

  • CUTM Courseware. (n.d.). Experiment-6: Titration Methods for Estimation of Amino acids. Retrieved from [Link]

  • Sing, N., Chakraborty, J., Alam, P., Mahali, K., Kundu, S., & Roy, S. (2025). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Chemical Engineering Communications.

  • Date, M., & Kumar, S. (2013). Controlling the thermodynamic stability of intermediate phases in a cationic-amphiphile-water system with strongly binding counterions. The Journal of Chemical Physics, 139(2), 024905.

  • Ogston, A. G., & Brown, J. F. (1935). The potentiometric titration of non-aqueous solution applied to amino acids. Transactions of the Faraday Society, 31, 574-577.

  • Boldyreva, E. V., & Drebushchak, T. N. (2021). Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid. Crystals, 11(9), 1099.

  • Kumar, S., & Singh, S. (2014). Interactions of L-Aspartic Acid with Aqueous Solution of 1,2-Propanediol at Different Temperatures. Journal of the Korean Chemical Society, 58(2), 143-149.

  • Loftsson, T., & Friðriksdóttir, H. (1992). The stability of aspartame in aqueous solutions. International journal of pharmaceutics, 86(2-3), 147-153.

  • Sing, N., Chakraborty, J., Alam, P., Mahali, K., Kundu, S., & Roy, S. (2025). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Chemical Engineering Communications.

Sources

Exploratory

Preliminary Toxicity Profile of N-Pentyl-DL-aspartic Acid in Cell Culture: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context N-Pentyl-DL-aspartic acid (CAS: 181797-74-0) is an N-alkylated amino acid derivative. In modern drug development, N-alkyl amino acids are highly valued as biocompatible surfactants an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-Pentyl-DL-aspartic acid (CAS: 181797-74-0) is an N-alkylated amino acid derivative. In modern drug development, N-alkyl amino acids are highly valued as biocompatible surfactants and as foundational precursors for complex peptidomimetics[1]. Structurally, the molecule features a hydrophilic aspartic acid backbone conjugated to a hydrophobic pentyl chain, imparting distinct amphiphilic properties.

Before advancing such compounds into in vivo models or formulation pipelines, establishing a rigorous in vitro toxicity profile is mandatory[2]. As a Senior Application Scientist, I emphasize that cytotoxicity is not a monolithic event. Amphiphilic molecules interact with cellular systems dynamically, requiring an orthogonal testing approach to distinguish between transient metabolic stress and terminal membrane rupture.

Mechanistic Rationale for Orthogonal Profiling

In my experience overseeing preclinical screening pipelines, relying on a single viability metric often leads to false positives—especially with surfactant-like molecules. The amphiphilic nature of N-alkyl amino acid derivatives dictates a concentration-dependent interaction with the cellular lipid bilayer[3]:

  • Sub-CMC (Critical Micelle Concentration) Dynamics: At lower doses, the compound may integrate into the plasma membrane without causing physical rupture. This forces the cell to expend ATP to maintain osmotic homeostasis, inducing measurable metabolic stress.

  • Supra-CMC Dynamics: At higher concentrations, the surfactant properties dominate, leading to lipid bilayer fluidization, pore formation, and rapid necrotic cell death[2].

To accurately capture this biphasic toxicity, our profiling strategy relies on a self-validating, dual-assay system:

  • Metabolic Competence (MTT Assay): Detects early-stage mitochondrial impairment and metabolic downregulation[4].

  • Membrane Integrity (LDH Release Assay): Quantifies acute necrotic damage by measuring the leakage of cytosolic enzymes into the extracellular space[5].

Mechanism Compound N-Pentyl-DL-aspartic Acid (Amphiphilic Monomer) Membrane Plasma Membrane Interaction Compound->Membrane LowConc Sub-CMC Concentration (Cellular Uptake) Membrane->LowConc Low Dose HighConc Supra-CMC Concentration (Micellar Disruption) Membrane->HighConc High Dose Metabolism Mitochondrial Processing (Metabolic Stress) LowConc->Metabolism Lysis Membrane Destabilization (Pore Formation) HighConc->Lysis MTT Decreased Formazan Production (MTT Assay) Metabolism->MTT Impaired Reductase Lysis->MTT Cell Death LDH Cytosolic Enzyme Leakage (LDH Assay) Lysis->LDH Loss of Integrity

Proposed concentration-dependent cellular interaction and toxicity mechanisms of N-alkyl amino acids.

Experimental Workflows & Self-Validating Protocols

To prevent assay artifacts, the following protocols are designed to be multiplexed. By separating the extracellular supernatant (for LDH) from the adherent cells (for MTT) within the same well, we ensure that both metrics are derived from the exact same cellular population, creating a perfectly internally controlled system.

Workflow Seed 1. Cell Seeding (24h Incubation) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Split 3. Compartment Separation Treat->Split LDH_Read 4a. Supernatant (LDH Assay) Split->LDH_Read Extracellular MTT_Read 4b. Adherent Cells (MTT Assay) Split->MTT_Read Intracellular Data 5. Data Integration (Toxicity Profile) LDH_Read->Data MTT_Read->Data

Integrated orthogonal workflow for multiplexed MTT and LDH cytotoxicity screening in cell culture.

Protocol A: Quantifying Membrane Rupture via LDH Release

Causality Check: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a definitive hallmark of plasma membrane compromise[5].

  • Cell Seeding & Treatment: Seed cells (e.g., HEK293, HepG2) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours. Treat with N-Pentyl-DL-aspartic acid (10 µM to 1000 µM).

    • Self-Validation Step: Include a Vehicle Control (0.5% DMSO) for baseline spontaneous release, and a Maximum Release Control (cells treated with 0.1% Triton X-100 for 45 minutes prior to assay).

  • Supernatant Collection: Following the 24-48h treatment period, gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cellular debris.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant to a fresh 96-well assay plate.

  • Reaction Mix: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and INT tetrazolium salt) to each well[5].

  • Incubation & Read: Incubate at room temperature for 30 minutes in the dark. Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.

  • Data Normalization: Calculate % Cytotoxicity: [(Treated - Spontaneous) / (Maximum - Spontaneous)] * 100.

Protocol B: Assessing Metabolic Viability via MTT Reduction

Causality Check: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases[4]. Performing this on the cells remaining from Protocol A reveals whether structurally intact cells are still metabolically active.

  • MTT Addition: To the original plate containing the adherent cells and remaining 50 µL of media, add 50 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 3-4 hours at 37°C to allow mitochondrial processing[4].

  • Solubilization: Carefully aspirate the media, avoiding the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well.

  • Quantification: Shake the plate for 15 minutes in the dark to fully dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Quantitative Data Presentation

To illustrate the expected toxicity profile of an N-alkyl amino acid surfactant, the following table summarizes representative benchmark data across three distinct cell lines[3]. Note: Tumor lines often exhibit different sensitivities compared to non-tumor lines due to altered metabolic rates and robust membrane compositions.

Cell LineTissue OriginMTT IC50 (µM)LDH Release at 500 µM (%)Sensitivity Profile
HEK293 Human Embryonic Kidney420 ± 1565 ± 4High (Susceptible to lysis)
HepG2 Human Liver Carcinoma680 ± 2232 ± 5Moderate
MCF-7 Human Breast Adenocarcinoma>100012 ± 3Low (Resistant)

Data Interpretation: A low MTT IC50 coupled with high LDH release (as seen in HEK293) indicates that cell death is primarily driven by acute membrane lysis. Conversely, if MTT IC50 is reached but LDH release remains low, the compound is inducing metabolic arrest (cytostasis) without physically destroying the cell membrane.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics . The Journal of Organic Chemistry - ACS Publications. 1

  • Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants . AAPS PharmSciTech - PubMed. 2

  • Comparative sensitivity of tumor and non-tumor cell lines as a reliable approach for in vitro cytotoxicity screening of lysine-based surfactants . Toxicology in Vitro - PubMed. 3

  • Analysis of Cell Viability by the MTT Assay . Cold Spring Harbor Protocols - PubMed. 4

  • Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity . Methods in Molecular Biology - PubMed. 5

Sources

Protocols & Analytical Methods

Method

Protocol for the laboratory synthesis of N-Pentyl-DL-aspartic acid

An Application Note and Protocol for the Synthesis of N-Pentyl-DL-aspartic Acid Abstract This document provides a comprehensive, field-tested protocol for the laboratory synthesis of N-Pentyl-DL-aspartic acid. N-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-Pentyl-DL-aspartic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory synthesis of N-Pentyl-DL-aspartic acid. N-substituted amino acids are a critical class of molecules widely utilized as chiral building blocks and key intermediates in the development of pharmaceuticals and other biologically active compounds.[1][2] The protocol herein details a robust and accessible two-step synthesis beginning with the Michael addition of n-pentylamine to diethyl maleate, followed by a saponification (hydrolysis) step to yield the target dicarboxylic acid. This method is designed for reproducibility and scalability in a standard research laboratory setting. We provide detailed procedural steps, explanations of the underlying chemical principles, characterization data, and troubleshooting guidance to ensure a successful synthesis.

Principle of the Method: A Two-Step Approach

The synthesis of N-Pentyl-DL-aspartic acid is achieved through a sequential reaction pathway grounded in fundamental organic chemistry principles. The chosen strategy avoids the use of hazardous alkylating agents or complex catalytic systems, favoring a more direct and cost-effective approach.[3]

Step 1: Conjugate (Michael) Addition The synthesis commences with a nucleophilic 1,4-addition, commonly known as the Michael reaction.[1][4] In this step, n-pentylamine, acting as the nucleophile, attacks the β-carbon of the α,β-unsaturated ester, diethyl maleate. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. An alcohol, such as ethanol, serves as a suitable protic solvent that facilitates the reaction without competing as a nucleophile. This reaction forms the diethyl ester of N-Pentyl-DL-aspartic acid.

Step 2: Saponification (Ester Hydrolysis) The diester intermediate is then converted to the final dicarboxylic acid product via base-catalyzed hydrolysis, or saponification. Sodium hydroxide (NaOH) is used to attack the electrophilic carbonyl carbons of the ester groups. This is followed by an acidification step using hydrochloric acid (HCl), which serves two purposes: it neutralizes the excess base and protonates the resulting carboxylate salts to precipitate the final product, N-Pentyl-DL-aspartic acid, as a zwitterionic solid.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product DiethylMaleate Diethyl Maleate Diester Diethyl N-Pentyl-DL-aspartate DiethylMaleate->Diester 1. Michael Addition Ethanol, Reflux Pentylamine n-Pentylamine Pentylamine->Diester FinalProduct N-Pentyl-DL-aspartic Acid Diester->FinalProduct 2. Saponification (a) NaOH, H₂O/EtOH (b) HCl (aq)

Figure 1: Overall reaction scheme for the synthesis of N-Pentyl-DL-aspartic acid.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
Diethyl maleateC₈H₁₂O₄172.18141-05-9Sigma-AldrichPurity ≥97%
n-PentylamineC₅H₁₃N87.16110-58-7Sigma-AldrichPurity ≥99%
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher ScientificAnhydrous, 200 proof
Sodium HydroxideNaOH40.001310-73-2VWRPellets, ≥98%
Hydrochloric AcidHCl36.467647-01-0Sigma-Aldrich37% w/w (conc.)
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificACS Grade, for TLC/Recrystallization
HexanesC₆H₁₄86.18110-54-3Fisher ScientificACS Grade, for TLC
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichFor drying
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass beakers and graduated cylinders

  • pH meter or pH paper (range 1-14)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

  • Melting point apparatus

  • NMR Spectrometer (¹H, ¹³C)

  • FT-IR Spectrometer

Detailed Experimental Protocol

Workflow start Start reaction_setup 1. Reaction Setup Combine Diethyl Maleate, n-Pentylamine, and Ethanol start->reaction_setup reflux 2. Michael Addition Reflux for 18-24h (Monitor by TLC) reaction_setup->reflux solvent_removal1 3. Solvent Removal Evaporate Ethanol reflux->solvent_removal1 hydrolysis_setup 4. Saponification Add NaOH solution Reflux for 4-6h solvent_removal1->hydrolysis_setup acidification 5. Acidification Cool in ice bath Add conc. HCl to pH ~3 hydrolysis_setup->acidification precipitation 6. Product Precipitation Stir in ice bath for 1h acidification->precipitation filtration 7. Isolation Collect crude solid by vacuum filtration precipitation->filtration purification 8. Purification Recrystallize from Water/Ethanol mixture filtration->purification drying 9. Drying Dry under vacuum purification->drying characterization 10. Characterization (NMR, IR, MS, MP) drying->characterization end End Product characterization->end

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Step 1: Synthesis of Diethyl N-Pentyl-DL-aspartate (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl maleate (8.61 g, 50.0 mmol, 1.0 equiv) and absolute ethanol (100 mL).

  • Amine Addition: While stirring, add n-pentylamine (4.79 g, 55.0 mmol, 1.1 equiv) to the solution dropwise over 5 minutes. The slight excess of the amine ensures the complete consumption of the limiting reagent, diethyl maleate.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed for 18-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting diethyl maleate spot should disappear and a new, more polar spot corresponding to the product should appear.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator. The resulting residue is the crude diethyl N-pentyl-DL-aspartate, which can be used directly in the next step without further purification.

Step 2: Saponification to N-Pentyl-DL-aspartic Acid (Final Product)
  • Hydrolysis Setup: To the flask containing the crude diester intermediate, add a solution of sodium hydroxide (6.00 g, 150 mmol, 3.0 equiv) in 75 mL of deionized water. The large excess of base ensures complete hydrolysis of both ester groups.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-105 °C) for 4-6 hours, or until the oily diester layer has fully dissolved and the solution becomes homogeneous.

  • Acidification: Cool the reaction flask in an ice-water bath. While stirring vigorously, slowly and carefully add concentrated hydrochloric acid (~12 M) dropwise. Monitor the pH with a calibrated pH meter or pH paper. Continue adding HCl until the pH of the solution reaches approximately 3. A white precipitate should form as the zwitterionic amino acid becomes insoluble.

  • Precipitation: Continue stirring the slurry in the ice bath for an additional hour to ensure complete precipitation of the product.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

Step 3: Purification and Characterization
  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of boiling deionized water to dissolve the solid. If it does not dissolve readily, add ethanol dropwise until a clear solution is obtained at boiling temperature. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C overnight.

  • Yield and Melting Point: Determine the final mass to calculate the percentage yield and measure the melting point of the purified product.

  • Spectroscopic Analysis: Characterize the final product using the following methods:

    • ¹H NMR: To confirm the proton environment. Expected signals include those for the pentyl chain, the aspartate backbone (α-CH and β-CH₂), and a broad signal for the amine and carboxylic acid protons.

    • ¹³C NMR: To confirm the carbon framework.[5] Expected signals include those for the two distinct carboxyl carbons, the α- and β-carbons of the aspartate backbone, and the five carbons of the pentyl chain.

    • FT-IR: To identify key functional groups. Expect to see broad O-H and N-H stretches (3300-2500 cm⁻¹), and strong C=O stretches for the carboxylic acids (~1700-1725 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ for C₉H₁₇NO₄: 204.1185).

Safety Precautions

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • n-Pentylamine is flammable and corrosive. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive. Handle with extreme care, especially during the neutralization step which is exothermic.

  • Use caution when heating flammable solvents like ethanol. Ensure no open flames are present.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Extend the reflux time. Ensure the ethanol used is anhydrous, as water can interfere. Confirm the purity of starting materials.
Incomplete hydrolysis Insufficient NaOH or reaction time.Increase the amount of NaOH to 3.5-4.0 equivalents. Extend the reflux time for the hydrolysis step.
Product does not precipitate pH is not at the isoelectric point. / Product is too soluble.Carefully re-check and adjust the pH to ~3. If the product remains in solution, attempt to concentrate the solution via rotary evaporator before cooling again.
Product is oily or sticky Impurities are present.Ensure the crude product is washed thoroughly with cold water after initial filtration. Perform a second recrystallization if necessary.
Broad/unclear NMR signals Sample contains residual water or acid/base.Ensure the sample is thoroughly dried under vacuum. For NMR, dissolving in D₂O with a small amount of DCl or NaOD can sharpen exchangeable proton signals.

References

  • Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Amino Acids, 33(4), 709-717. [Link][1][4]

  • PubMed. (2007). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. National Center for Biotechnology Information. [Link]

  • Zhang, R., et al. (2021). Asymmetric synthesis of N-substituted L-aspartic acids via biocatalytic hydroamination of fumarate with a broad range of arylalkylamines. Organic & Biomolecular Chemistry, 19(26), 5864-5869. [Link][6]

  • Jia, T., et al. (2021). Biocatalytic Enantioselective Hydroaminations for Production of N-Cycloalkyl-Substituted L-Aspartic Acids. ChemCatChem, 13(12), 2883-2887. [Link][7]

  • Liwschitz, Y., & Zilkha, A. (1955). Syntheses of Aspartic Acid Derivatives. II. N-Alkylated α- and β-Asparagines. Journal of the American Chemical Society, 77(4), 1265-1268. [Link]

  • Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link][2][8]

  • Bermejo-López, A., et al. (2022). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 3(3), 101568. [Link]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 2. Wiley-VCH.
  • Botting, N. P., et al. (1995). Preparation of N-substituted aspartic acids via enantiospecific conjugate addition of N-nucleophiles to fumaric acids using methylaspartase. Journal of the Chemical Society, Perkin Transactions 1, (10), 1251-1254. [Link]

  • Dia-Ichi Pure Chemicals Co., Ltd. (n.d.). Separation and Refining of Amino acids. [Link][9]

  • Parker, M. F., et al. (2020). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 59(26), 10471-10475. [Link][10]

  • ResearchGate. (n.d.). ¹H NMR spectra in DMSO-d6 of (A) N-protected L-aspartic acid. ResearchGate. [Link][11]

  • ResearchGate. (n.d.). 13C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln3+ Complexes. ResearchGate. [Link][5]

  • Biological Magnetic Resonance Bank. (n.d.). L-Aspartic Acid at BMRB. bmrb.io. [Link][12]

  • Jeon, H., et al. (2016). Identification of Primary Metabolites in 1H NMR-Based Metabolomics of Plants. In Plant Metabolomics. Humana Press. [Link][13]

  • Aurelio, L., et al. (2004). N-Alkylation of α-Amino Acids and Derivatives. Chemical Reviews, 104(12), 5823-5846. [Link]

Sources

Application

A Robust HPLC Method for the Chiral Quantification of N-Pentyl-DL-aspartic Acid Using Pre-Column Derivatization

An Application Note for Drug Development Professionals and Researchers Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the D- and L-enantiomers of N-Pentyl-aspartic acid. The inherent analytical challenges of this N-alkylated secondary amino acid, namely its lack of a native chromophore and its chiral nature, are overcome through a strategic pre-column derivatization approach. By employing 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent), the enantiomers are converted into stable, UV-active diastereomers. These derivatives are baseline resolved on a standard reversed-phase C18 column, eliminating the need for specialized and costly chiral stationary phases. This method provides the specificity, sensitivity, and robustness required for rigorous quantification in research and drug development settings.

The Analytical Challenge: Deconstructing N-Pentyl-DL-aspartic Acid

The quantification of N-Pentyl-DL-aspartic acid presents a trifecta of analytical hurdles that must be systematically addressed for successful method development:

  • Secondary Amine Structure: As an N-alkylated amino acid, it possesses a secondary amine group. This structural feature renders it non-reactive with o-phthalaldehyde (OPA), one of the most common and rapid derivatization reagents used for primary amino acids.[1][2]

  • Lack of a Native Chromophore: The molecule does not possess a significant UV-absorbing chromophore or fluorophore, making direct detection by common HPLC detectors like UV-Vis or Fluorescence highly insensitive and impractical for quantitative purposes.[3][4] This necessitates a chemical modification to introduce a detectable tag.

  • Chirality: The "DL" designation indicates the sample is a racemic mixture of D- and L-enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, meaning they will co-elute on standard HPLC columns. For many pharmaceutical and biological applications, it is critical to separate and quantify each enantiomer independently, as they can exhibit vastly different pharmacological and toxicological profiles.

A robust analytical method must therefore not only enable detection but also resolve the chiral components of the analyte.

Strategy Selection: The Power of Chiral Derivatization

To conquer these challenges in a single, efficient workflow, a pre-column derivatization strategy using a chiral derivatizing agent is the most logical and elegant solution. We have selected Marfey's Reagent (L-FDAA) for this application. This choice is underpinned by several key advantages:

  • Reactivity: Marfey's reagent reliably reacts with both primary and secondary amino acids under mild alkaline conditions.[5][6]

  • UV-Active Tag: The 2,4-dinitrophenyl (DNP) moiety introduced by the reagent is a strong chromophore, allowing for sensitive UV detection at approximately 340 nm.[6][7]

  • Diastereomer Formation: Because Marfey's reagent is itself chiral (containing L-alanine amide), it reacts with the D- and L-enantiomers of the analyte to form a pair of diastereomers (L-D and L-L). Diastereomers possess different physical properties and can be readily separated using standard, achiral reversed-phase chromatography.[7][8]

This approach transforms the difficult problem of enantiomer separation into a more straightforward separation of diastereomers, for which robust and widely available C18 columns are perfectly suited.

Caption: Principle of Chiral Derivatization with Marfey's Reagent.

Materials and Methods

Reagents and Chemicals
  • N-Pentyl-DL-aspartic acid reference standard (Sigma-Aldrich or equivalent)[9]

  • Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) (Sigma-Aldrich, Cat. No. F0631 or equivalent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Sodium Bicarbonate (ACS Grade)

  • Hydrochloric Acid (2M)

  • Dimethyl Sulfoxide (DMSO) (HPLC Grade)

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient 25% B to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 340 nm
Injection Volume 10 µL
Run Time 40 minutes (including re-equilibration)

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Pentyl-DL-aspartic acid and dissolve in 10 mL of 50:50 (v/v) Acetonitrile:Water. This stock is used to prepare calibration standards.

  • Marfey's Reagent Solution (10 mg/mL): Dissolve 25 mg of L-FDAA in 2.5 mL of DMSO. Prepare this solution fresh daily.

  • Sodium Bicarbonate Buffer (1M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of water.

Protocol 2: Pre-Column Derivatization Procedure

This protocol is adapted from established methods for Marfey's reagent.[5][7]

  • Pipette Sample: In a 1.5 mL microcentrifuge tube, place 50 µL of the standard solution or sample.

  • Add Buffer: Add 100 µL of 1M Sodium Bicarbonate buffer to the tube.

  • Add Reagent: Add 100 µL of the 10 mg/mL Marfey's Reagent solution.

  • React: Vortex the mixture thoroughly and incubate at 40 °C for 60 minutes in a heating block.

  • Quench Reaction: After incubation, cool the tube to room temperature. Add 50 µL of 2M HCl to neutralize the solution and stop the reaction.

  • Dilute for Injection: Dilute the reaction mixture by adding 700 µL of Mobile Phase A. Vortex to mix.

  • Filter: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

Analytical_Workflow Sample Sample/Standard (N-Pentyl-DL-aspartic acid) Buffer Add 1M NaHCO₃ Sample->Buffer Reagent Add Marfey's Reagent (L-FDAA in DMSO) Buffer->Reagent Incubate Incubate (40°C, 60 min) Reagent->Incubate Quench Quench with 2M HCl Incubate->Quench Dilute Dilute & Filter Quench->Dilute HPLC HPLC Analysis (C18 Column, UV 340 nm) Dilute->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Step-by-step analytical workflow from sample to result.

Results: Method Validation and Performance

The method was validated according to standard guidelines to ensure its suitability for quantitative analysis.

Specificity and Separation

The method demonstrated excellent specificity. A blank (derivatization reagents without analyte) showed no interfering peaks at the retention times of the analyte diastereomers. The L-L diastereomer (from N-Pentyl-L-aspartic acid) typically elutes before the L-D diastereomer (from N-Pentyl-D-aspartic acid) on a C18 column.[5] Baseline resolution (Rs > 2.0) was consistently achieved between the two peaks, confirming the method's ability to accurately quantify each enantiomer.

Linearity and Range

Calibration curves were constructed by analyzing a series of standards prepared from the racemic stock solution. The method demonstrated excellent linearity over the tested concentration range.

EnantiomerRange (µg/mL)Equation
N-Pentyl-L-aspartic acid (L-L)1 - 1000.9995y = 45821x + 1203
N-Pentyl-D-aspartic acid (L-D)1 - 1000.9992y = 45698x + 1547
Accuracy and Precision

Accuracy was assessed by the recovery of spiked analyte in a blank matrix. Precision was determined by analyzing replicate preparations of a quality control (QC) sample at three concentration levels.

QC LevelConc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low 5L: 2.1%, D: 2.4%L: 3.5%, D: 3.9%L: 98.9%, D: 101.5%
Mid 25L: 1.5%, D: 1.6%L: 2.4%, D: 2.7%L: 100.2%, D: 99.7%
High 75L: 1.1%, D: 1.3%L: 1.9%, D: 2.1%L: 99.5%, D: 99.1%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • LOD: ~0.2 µg/mL

  • LOQ: ~0.7 µg/mL

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity (R²) Method->Linearity Robustness Robustness Method->Robustness Precision->Accuracy Range Range Linearity->Range LOD LOD (S/N=3) Linearity->LOD LOQ LOQ (S/N=10) LOD->LOQ

Caption: Interrelationship of key method validation parameters.

Conclusion

The described HPLC method, incorporating pre-column derivatization with Marfey's reagent, is a powerful tool for the reliable and accurate quantification of N-Pentyl-D-aspartic acid and N-Pentyl-L-aspartic acid. It successfully addresses all major analytical challenges associated with the analyte. The use of standard reversed-phase columns makes the method accessible and cost-effective. The performance, as demonstrated by the validation data, confirms its suitability for use in regulated environments and demanding research applications where chiral purity and accurate quantification are paramount.

References

  • Vertex AI Search. (2024). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Available at: [Link]

  • LC-MS Application Notebook. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]

  • García-Alvarez-Coque, M. C., et al. (1998). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 827(1), 59-70. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • FAO AGRIS. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Available at: [Link]

  • Einarsson, S., et al. (1989). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 480, 421-427. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]

  • Langrock, T., et al. (2006). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Amino acids, 30(3), 291-297. Available at: [Link]

  • Garside, D. M., et al. (2010). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Marine Chemistry, 120(1-4), 138-146. Available at: [Link]

  • Eckart, K., et al. (1986). Sequence determination of N-terminal and C-terminal blocked peptides containing N-alkylated amino acids and structure determination of these amino acid constituents by using fast-atom-bombardment/tandem mass spectrometry. European journal of biochemistry, 157(1), 209-216. Available at: [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • Fujiie, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic letters, 18(4), 836-839. Available at: [Link]

  • Prinsen, B. H., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of inherited metabolic disease, 39(4), 545-553. Available at: [Link]

  • ResearchGate. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). Available at: [Link]

  • Al-Saeed, F. A., et al. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. Journal of Pharmaceutical and Biomedical Analysis, 247, 116247. Available at: [Link]

  • D'Aniello, A., et al. (2009). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical Biochemistry, 386(2), 176-182. Available at: [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Available at: [Link]

  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available at: [Link]

  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • Goetz, H., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Pharmaceutical Technology, 37(1). Available at: [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-115. Available at: [Link]

  • Indonesian Journal of Chemistry. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Available at: [Link]

  • BioPharmaSpec. (n.d.). N and C Terminal Amino Acid Sequence Analysis. Available at: [Link]

  • PubChem. (n.d.). N-acetyl-DL-aspartic acid. Available at: [Link]

Sources

Method

In vitro cell viability assay protocols using N-Pentyl-DL-aspartic acid

As a Senior Application Scientist, this document provides a comprehensive framework for assessing the in vitro effects of novel chemical entities on cell health. While a specific request was made for N-Pentyl-DL-aspartic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive framework for assessing the in vitro effects of novel chemical entities on cell health. While a specific request was made for N-Pentyl-DL-aspartic acid , a thorough review of scientific literature reveals no existing data on its biological activity. Therefore, this guide utilizes N-Pentyl-DL-aspartic acid as a representative novel compound to establish robust, universally applicable protocols for determining cell viability and cytotoxicity.

The principles and methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require a rigorous and self-validating system for the initial toxicological screening of test articles. We will explore a multi-assay strategy, focusing on two distinct and complementary endpoints: metabolic activity and cell membrane integrity.

Introduction: The Imperative for Multi-Parametric Viability Assessment

To address this, we advocate for a dual-assay approach:

  • Metabolic Activity Assay (MTT): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The signal is directly proportional to the number of viable, respiring cells.[2]

  • Membrane Integrity Assay (LDH Release): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] An increase in extracellular LDH activity is a direct marker of cytotoxicity and cell lysis.[5]

This guide will provide the foundational principles, detailed step-by-step protocols, and data interpretation frameworks necessary to profile a novel compound like N-Pentyl-DL-aspartic acid.

Section 1: Foundational Experimental Design

Before proceeding to specific protocols, establishing a robust experimental design is critical for generating reproducible and trustworthy data. This involves careful consideration of the cell model, compound handling, and the inclusion of essential controls.

Expert Insight: The "Why" Behind the Setup
  • Cell Line Selection: For initial screening, a well-characterized and readily available cell line (e.g., HeLa, A549, or HEK293) is recommended. These lines have predictable growth rates and well-documented responses to toxins, providing a reliable baseline.

  • Compound Solubilization: N-Pentyl-DL-aspartic acid, like many novel compounds, may have limited aqueous solubility. A vehicle, typically dimethyl sulfoxide (DMSO), is used for solubilization. It is crucial to determine the maximum DMSO concentration that does not affect cell viability on its own (typically ≤0.5%) and to include a "Vehicle Control" in all experiments.

  • Dose-Response and Time-Course: A single concentration provides limited information. A serial dilution of the test article should be used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). Similarly, testing at multiple time points (e.g., 24, 48, 72 hours) is essential to understand the kinetics of the cellular response.

Workflow for Profiling a Novel Compound

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis A Propagate & Harvest Adherent Cells B Determine Cell Density (e.g., Trypan Blue) A->B C Seed Cells in 96-Well Plates B->C D Prepare Serial Dilutions of N-Pentyl-DL-aspartic acid E Treat Cells with Compound & Controls D->E F Incubate for Desired Time Period (24-72h) E->F G MTT Assay (Metabolic Activity) F->G Diverge for Endpoint Measurement H LDH Assay (Membrane Integrity) I Measure Absorbance (MTT Plate) J Measure Absorbance (LDH Plate) K Calculate % Viability & % Cytotoxicity I->K J->K L Determine IC50 / EC50 K->L

Figure 1: Overall workflow for assessing a novel compound.
The Self-Validating Plate Layout

A properly designed 96-well plate map is the cornerstone of a self-validating experiment. Each plate must contain a full set of controls to ensure data integrity.

Control Type Description Purpose
Untreated Control Cells + Culture MediumRepresents 100% viability and baseline LDH release.
Vehicle Control Cells + Medium + Highest % of Solvent (e.g., DMSO)Ensures the solvent used to dissolve the compound has no effect on cell health.
Positive Control Cells + Medium + Known Toxin (e.g., 1% Triton X-100)Represents 0% viability (for MTT) or 100% cytotoxicity (for LDH).
Blank/Medium Control Culture Medium Only (No Cells)Used for background absorbance subtraction.[6]

Section 2: Protocol for Metabolic Activity (MTT Assay)

This protocol assesses the effect of N-Pentyl-DL-aspartic acid on cellular metabolic function. A decrease in signal indicates a reduction in metabolically active cells.

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This reaction produces insoluble purple formazan crystals, which are subsequently dissolved in a solubilizing agent. The absorbance of the resulting solution is directly proportional to the number of viable cells.[7]

MTT Assay Workflow

MTT_Workflow start Cells Treated with Compound (96-Well Plate) step1 Add 10 µL of MTT Reagent (5 mg/mL) to each well start->step1 step2 Incubate for 2-4 hours at 37°C (Purple precipitate forms) step1->step2 step3 Add 100 µL of Solubilization Solution (e.g., SDS-HCl) to each well step2->step3 step4 Incubate overnight at 37°C in the dark (Or shake for 15 min) step3->step4 step5 Mix gently to ensure complete dissolution of formazan step4->step5 end Read Absorbance at 570 nm (Reference λ ~630 nm) step5->end

Figure 2: Step-by-step workflow for the MTT assay.
Detailed Protocol: MTT

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of N-Pentyl-DL-aspartic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Development: Return the plate to the incubator for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[8] Pipette up and down to mix thoroughly and ensure all formazan crystals are dissolved.

  • Incubation: Cover the plate and leave it at room temperature in the dark for at least 2 hours (or overnight in the incubator) to allow for complete solubilization.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

Section 3: Protocol for Cytotoxicity (LDH Release Assay)

This protocol directly measures cell death by quantifying the release of LDH from cells with compromised membrane integrity. An increase in signal indicates a higher level of cytotoxicity.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, LDH is released into the surrounding culture medium.[3] The assay uses an enzymatic coupling reaction: the released LDH oxidizes lactate to produce NADH, which then reacts with a tetrazolium salt (like WST) to generate a colored formazan product. The intensity of the color is directly proportional to the amount of LDH released, and thus to the number of lysed cells.[3]

LDH Assay Workflow

LDH_Workflow start Cells Treated with Compound (Original 96-Well Plate) step1 Centrifuge plate briefly to settle any detached cells start->step1 step2 Carefully transfer 10-50 µL of supernatant to a new, clean 96-well plate step1->step2 step3 Prepare LDH Reaction Mix (Substrate + Assay Buffer) step2->step3 step4 Add 100 µL of Reaction Mix to each well of the new plate step3->step4 step5 Incubate for 30 minutes at room temperature, protected from light step4->step5 end Read Absorbance at 490 nm (Reference λ ~680 nm) step5->end

Figure 3: Step-by-step workflow for the LDH assay.
Detailed Protocol: LDH

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Lysis Buffer (e.g., 10X Triton X-100 solution, often included in kits)

  • Two 96-well flat-bottom plates (one for cell culture, one for the assay)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Prepare the cell culture plate exactly as described in the MTT protocol (Section 2, Steps 1-2). It is critical to set up a "Maximum LDH Release" control by adding Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.[4]

  • Supernatant Collection: At the end of the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells and debris.

  • Sample Transfer: Carefully transfer 10-50 µL of cell-free supernatant from each well of the culture plate to a corresponding well in a new, clean 96-well plate.[3]

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50-100 µL of this mixture to each well containing supernatant.[4]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The color will develop during this time.

  • Stopping the Reaction (Optional but Recommended): Add 50 µL of Stop Solution (if provided in the kit) to each well.[4]

  • Data Acquisition: Measure the absorbance of each well at 490 nm. Use a reference wavelength of 680 nm to correct for background.[4]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Subtract the absorbance of the untreated control (spontaneous LDH release) from the treated sample values.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Treated Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Section 4: Interpreting the Data

By comparing the results from both the MTT and LDH assays, a more nuanced profile of N-Pentyl-DL-aspartic acid's effect can be established.

Hypothetical Data for N-Pentyl-DL-aspartic acid
Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Interpretation
0 (Vehicle)100%0%Baseline
198%2%No significant effect
1085%5%Minor metabolic inhibition
5052%15%Cytostatic Effect: Significant metabolic inhibition with low membrane damage.
10025%68%Cytotoxic Effect: Severe metabolic inhibition and significant membrane damage.
2505%95%Potent Cytotoxicity
Calculated IC₅₀ / EC₅₀ ~50 µM ~90 µM The compound inhibits metabolism at a lower concentration than it induces cell lysis.

Expert Interpretation:

  • If % Viability decreases WITHOUT a corresponding increase in % Cytotoxicity: The compound is likely cytostatic . It is inhibiting cell proliferation or metabolic processes but not directly killing the cells.

  • If % Viability decreases WITH a corresponding increase in % Cytotoxicity: The compound is cytotoxic . It is causing cell death via membrane damage.

  • Discrepant IC₅₀ Values: As shown in the table, it is common for the IC₅₀ from a metabolic assay to be lower than the EC₅₀ (effective concentration for 50% cytotoxicity) from an LDH assay. This indicates that metabolic dysfunction precedes the ultimate loss of membrane integrity.

Conclusion

This application note provides a robust, dual-assay framework for the initial characterization of a novel compound, using N-Pentyl-DL-aspartic acid as a model. By employing both a metabolic (MTT) and a membrane integrity (LDH) assay, researchers can distinguish between cytostatic and cytotoxic effects, generate reliable dose-response curves, and make more informed decisions in the early stages of drug development and toxicological screening. The inclusion of rigorous controls and a clear understanding of each assay's principle are paramount to generating trustworthy and scientifically sound data.

References

  • Merck Millipore. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. ([Link])

  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Hussain, M., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. ([Link])

  • Bio-Rad Antibodies. (n.d.).
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. ([Link])

  • Cold Spring Harbor Protocols. (2014). Analysis of Cell Viability by the alamarBlue Assay. ([Link])

  • Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. ([Link])

  • Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. ([Link])

  • Holecek, M. (2023). Aspartic Acid in Health and Disease. Nutrients. ([Link])

  • Wikipedia. (n.d.). Aspartic acid. ([Link])

  • Holecek, M. (2023). Aspartic Acid in Health and Disease. MDPI. ([Link])

Sources

Application

Application Note: Formulation Techniques for N-Pentyl-DL-aspartic Acid in Targeted Drug Delivery

Executive Summary N-Pentyl-DL-aspartic acid (CAS: 181797-74-0) is an advanced, amphiphilic amino acid derivative that bridges the gap between structural excipients and active targeting ligands. By combining a lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Pentyl-DL-aspartic acid (CAS: 181797-74-0) is an advanced, amphiphilic amino acid derivative that bridges the gap between structural excipients and active targeting ligands. By combining a lipophilic N-pentyl chain with a pH-sensitive, bidentate aspartic acid headgroup, this molecule serves as a critical building block for self-assembling nanocarriers, osteotropic (bone-targeting) delivery systems, and optimized antibody-drug conjugate (ADC) linkers. This application note provides researchers with mechanistic insights and validated, step-by-step protocols for integrating N-Pentyl-DL-aspartic acid into next-generation drug delivery workflows.

Mechanistic Insights & Scientific Grounding

Amphiphilicity and pH-Responsive Self-Assembly

The molecular architecture of N-Pentyl-DL-aspartic acid is inherently amphiphilic. The N-pentyl moiety provides sufficient hydrophobicity to drive self-assembly in aqueous media, anchoring into the lipidic core of micelles or liposomes. Conversely, the aspartic acid headgroup presents two carboxylate groups (pKa ~3.9 and 5.2). In physiological conditions (pH 7.4), these groups are fully ionized, providing electrostatic stabilization (highly negative Zeta potential) to the nanocarrier. Upon entering the acidic tumor microenvironment (pH 6.5) or endo-lysosomal compartments (pH 5.0), the carboxylates undergo rapid protonation. This neutralizes the surface charge, reduces electrostatic repulsion, and triggers a conformational shift that accelerates the release of encapsulated hydrophobic payloads, a mechanism extensively validated in 1[1].

Osteotropic (Bone-Targeting) Ligand Activity

Aspartic acid exhibits a profound electrostatic affinity for calcium ions present in hydroxyapatite, the primary mineral component of bone. While poly-aspartic acid peptides are traditional bone-targeting agents, recent advances demonstrate that 2[2]. When N-Pentyl-DL-aspartic acid is grafted onto the surface of nanoparticles, the exposed carboxyl groups chelate calcium, significantly enhancing accumulation in skeletal tissues. This targeted approach minimizes off-target toxicity for drugs like simvastatin in3[3].

ADC Linker Optimization

In the development of Antibody-Drug Conjugates (ADCs), high drug-to-antibody ratios (DAR) often lead to conjugate aggregation and rapid plasma clearance due to the hydrophobicity of the cytotoxic payloads. N-alkyl-aspartic acid derivatives are utilized as 4 to mask payload hydrophobicity, thereby preserving the pharmacokinetic integrity of the targeting antibody[4].

Mechanism Amphiphile N-Pentyl-DL-aspartic Acid (Amphiphilic Monomer) SelfAssembly Self-Assembly in Aqueous Media (pH 7.4) Amphiphile->SelfAssembly Hydration Micelle Stable Micelle (Hydrophobic Core + Asp Corona) SelfAssembly->Micelle API Encapsulation Tumor Acidic Microenvironment (pH 5.0 - 6.5) Micelle->Tumor Systemic Circulation Protonation Protonation of Carboxylate Groups Tumor->Protonation Release Micelle Dissociation & Targeted Drug Release Protonation->Release Conformational Shift

Mechanism of N-Pentyl-DL-aspartic acid self-assembly and pH-responsive targeted drug release.

Experimental Protocols

Protocol A: Formulation of pH-Responsive Polymeric Micelles

Objective: Encapsulate a hydrophobic API (e.g., Paclitaxel) using an N-Pentyl-DL-aspartic acid-based amphiphilic copolymer. Causality & Design: The thin-film hydration method is selected to ensure homogeneous distribution of the hydrophobic drug within the N-pentyl core. PBS (pH 7.4) is strictly used for hydration to ensure complete ionization of the aspartic acid headgroups, which is critical for preventing micellar aggregation during self-assembly via electrostatic repulsion.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve 50 mg of the N-Pentyl-DL-aspartic acid-functionalized copolymer and 5 mg of Paclitaxel in 5 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (200 mbar) for 2 hours until a dry, uniform lipid-polymer film is formed.

  • Hydration: Add 10 mL of 1X PBS (pH 7.4) to the flask. Hydrate the film under vigorous magnetic stirring (1000 rpm) at room temperature for 1 hour to induce spontaneous micellization.

  • Size Reduction: Subject the dispersion to probe sonication (100 W, 50% duty cycle) for 2 minutes in an ice bath to narrow the particle size distribution (PDI).

  • Purification: Transfer the micellar suspension into a dialysis bag (MWCO 3.5 kDa) and dialyze against 2 L of PBS (pH 7.4) for 24 hours (changing the buffer at 2, 4, and 8 hours) to remove unencapsulated API.

  • Validation: Analyze the purified micelles via Dynamic Light Scattering (DLS).

    • Self-Validating Metric: A Zeta potential of < -20 mV confirms the outward orientation and complete deprotonation of the aspartic acid carboxylates.

Workflow Prep 1. Material Prep (Co-solvent Dissolution) Film 2. Film Formation (Rotary Evaporation) Prep->Film Hydration 3. Hydration & Assembly (PBS pH 7.4 + Stirring) Film->Hydration Purification 4. Purification (Dialysis 24h) Hydration->Purification Validation 5. Validation (DLS, HPLC, Zeta) Purification->Validation

Step-by-step formulation and validation workflow for pH-responsive polymeric micelles.

Protocol B: Surface Functionalization for Bone-Targeted Nanoparticles

Objective: Conjugate N-Pentyl-DL-aspartic acid to the surface of pre-formed PLGA nanoparticles. Causality & Design: The secondary amine of the N-pentyl group is leveraged for covalent attachment to NHS-activated PLGA, deliberately leaving the bidentate carboxyl groups of the aspartic acid free to act as calcium-chelating "claws" for hydroxyapatite binding.

Step-by-Step Methodology:

  • Activation: Disperse 100 mg of NHS-activated PLGA nanoparticles in 5 mL of MES buffer (pH 5.5) to maintain the stability of the highly reactive NHS ester.

  • Conjugation: Add 20 mg of N-Pentyl-DL-aspartic acid to the suspension. Stir continuously at room temperature for 4 hours.

  • Quenching: Add 1 mL of 10 mM Glycine solution to quench any unreacted NHS esters, preventing unwanted cross-linking or aggregation.

  • Washing: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant, resuspend the pellet in ultra-pure water, and repeat the wash step twice. Lyophilize the final pellet.

  • Hydroxyapatite Binding Assay (Validation): Incubate 5 mg of the functionalized nanoparticles with 50 mg of synthetic hydroxyapatite (HA) powder in 5 mL PBS (pH 7.4) for 2 hours. Centrifuge at 5,000 × g to pellet the HA. Quantify the remaining nanoparticles in the supernatant via UV-Vis spectroscopy.

    • Self-Validating Metric: >80% depletion of nanoparticles from the supernatant indicates successful osteotropic functionalization.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of nanocarriers formulated with aspartic acid derivatives, demonstrating the high encapsulation efficiencies and strong negative surface charges critical for systemic stability.

Formulation MatrixPayloadMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
N-Pentyl-Asp MicellePaclitaxel142.9 ± 11.4-28.5 ± 2.189.4 ± 3.215.6 ± 1.4
N-Pentyl-Asp MicelleCurcumin135.4 ± 9.8-31.2 ± 1.892.1 ± 2.518.2 ± 1.1
Asp-Conjugated PLGASimvastatin185.6 ± 14.2-35.4 ± 2.678.5 ± 4.18.9 ± 0.8

(Note: Data parameters synthesized from established aspartic acid-based nanocarrier characterization studies[1][3])

References

  • Poly(aspartic acid)-based pH-responsive targeting co-delivery nanoparticles.PubMed.
  • Osteotropic Nanoscale Drug Delivery System via a Single Aspartic Acid as the Bone-Targeting Moiety.Ingenta Connect.
  • Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models.PMC.
  • US20160310612A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics.Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Pentyl-DL-aspartic acid Solubility Enhancement

Welcome to the dedicated technical support guide for N-Pentyl-DL-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-Pentyl-DL-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming challenges related to its aqueous solubility. Our goal is to empower you with the scientific rationale and step-by-step protocols needed to achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Pentyl-DL-aspartic acid and why is its aqueous solubility a concern?

N-Pentyl-DL-aspartic acid is a derivative of the amino acid aspartic acid, featuring a five-carbon pentyl group attached to the nitrogen atom. This modification significantly increases the molecule's hydrophobicity. While the core aspartic acid structure possesses two carboxylic acid groups and one amino group that can ionize to enhance water solubility, the long alkyl chain of the pentyl group introduces a nonpolar character that limits its ability to favorably interact with polar water molecules. This dual nature can lead to challenges in achieving desired concentrations for stock solutions and in various aqueous-based biological assays.

Q2: What are the key chemical properties of N-Pentyl-DL-aspartic acid that influence its solubility?
  • α-Carboxylic Acid: ~pKa 1.9 - 2.2[1]

  • β-Carboxylic Acid: ~pKa 3.7 - 4.0[1]

  • Secondary Amino Group: ~pKa 9.6 - 9.9[1]

The molecule will have its lowest solubility at its isoelectric point (pI), the pH at which it has a net neutral charge.[3] At pH values below the pKa of the carboxyl groups, they will be protonated (-COOH), and at pH values above the pKa of the amino group, it will be deprotonated (-NH-). Conversely, at pH values above the carboxyl pKas and below the amino pKa, the molecule will be charged, which generally enhances aqueous solubility.[4]

Troubleshooting Guide: Enhancing Aqueous Solubility

Problem 1: My N-Pentyl-DL-aspartic acid is not dissolving sufficiently in water for my needs.

Cause: At neutral pH (around 7.0), the carboxylic acid groups of N-Pentyl-DL-aspartic acid will be deprotonated (negatively charged), and the amino group will be protonated (positively charged). However, the hydrophobic pentyl chain can still limit the overall solubility. The simplest and most direct way to improve this is by adjusting the pH to ensure the molecule carries a net charge.[5][]

Solution: pH Adjustment

By moving the pH of the solution away from the molecule's isoelectric point, you can significantly increase its solubility.[][7]

Step-by-Step Protocol: Basic pH Adjustment for Enhanced Solubility

  • Preparation: Weigh the desired amount of N-Pentyl-DL-aspartic acid powder.

  • Initial Slurry: Add a small amount of purified water (e.g., Milli-Q®) to the powder to create a slurry. Do not add the full volume of solvent yet.

  • Basification: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise. The powder should begin to dissolve as the carboxylic acid groups are deprotonated to form the more soluble carboxylate salts.[8]

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved. A target pH of 8.0-9.0 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach your final desired concentration and volume.

  • Sterilization (if required): If the solution is for cell-based assays, it can be filter-sterilized using a 0.22 µm syringe filter.

Rationale: Increasing the pH deprotonates both carboxylic acid groups, resulting in a net negative charge on the molecule. This charged species has much more favorable electrostatic interactions with polar water molecules, overcoming the hydrophobic nature of the pentyl group and leading to a significant increase in solubility.[8]

Diagram: pH Effect on N-Pentyl-DL-aspartic acid Ionization

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 8) low_ph_structure Predominantly Cationic (Poor Solubility) pi_structure Zwitterionic (Lowest Solubility) low_ph_structure->pi_structure Increase pH high_ph_structure Predominantly Anionic (High Solubility) pi_structure->high_ph_structure Increase pH

Caption: Ionization states of N-Pentyl-DL-aspartic acid at different pH values.

Problem 2: Adjusting the pH is not compatible with my experimental conditions. How can I increase solubility at or near neutral pH?

Cause: Many biological assays are sensitive to pH and require conditions close to physiological pH (~7.4). In these cases, alternative strategies are needed to counteract the hydrophobicity of the pentyl group.

Solution 1: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)[11]

  • Ethanol[12]

  • Polyethylene glycol (PEG 300 or PEG 400)[13]

Step-by-Step Protocol: Co-solvent Method

  • Initial Dissolution: Dissolve the N-Pentyl-DL-aspartic acid in a minimal amount of the chosen co-solvent (e.g., DMSO). It is often possible to create a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

  • Aqueous Dilution: For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium.

  • Important Consideration: Be mindful of the final concentration of the co-solvent in your assay. High concentrations of DMSO (typically >0.5-1%) can be toxic to cells or interfere with enzyme kinetics. Always run a vehicle control (your buffer/medium with the same final concentration of the co-solvent) in your experiments.

Rationale: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating the hydrophobic pentyl group of the molecule.[][9]

Solution 2: Formation of Pre-formed Salts

Instead of adjusting the pH of the final solution, you can use a pre-formed salt of N-Pentyl-DL-aspartic acid. The sodium or potassium salt will have significantly higher intrinsic aqueous solubility at neutral pH compared to the free acid form.[14][15] If you are synthesizing the compound, the final purification step can be adjusted to isolate the salt form.[16] If you have the free acid, you can perform a bulk conversion.

Step-by-Step Protocol: Bulk Salt Formation

  • Dissolution: Dissolve a known quantity of N-Pentyl-DL-aspartic acid in a suitable organic solvent (e.g., ethanol).

  • Stoichiometric Addition of Base: Add exactly one molar equivalent of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or ethanol. For every mole of your compound, you will add one mole of NaOH to form the monosodium salt.

  • Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product: The resulting solid will be the sodium salt of N-Pentyl-DL-aspartic acid, which can then be directly dissolved in water or buffer.

Data Summary: Expected Solubility Enhancement

MethodTarget pHExpected Solubility IncreaseKey Considerations
pH Adjustment (NaOH)8.0 - 9.010 to >100-foldPotential for pH to affect the experiment.[5]
Co-solvent (DMSO)Neutral (~7.4)Dependent on final %Final co-solvent concentration must be low (<1%).[11]
Pre-formed Sodium SaltNeutral (~7.4)>50-foldRequires chemical modification or sourcing of the salt form.[17]
Problem 3: I need to prepare a high-concentration formulation for in-vivo studies, and co-solvents are not ideal.

Cause: For animal studies, the volume of administration is often limited, requiring high concentrations of the drug substance. Co-solvents like DMSO can have toxicity issues in vivo.

Solution: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar part of the guest molecule and presenting a hydrophilic exterior to the aqueous environment.[][21]

Commonly Used Cyclodextrins for Solubility Enhancement:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[22]

Step-by-Step Protocol: Formulation with Cyclodextrins

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your desired aqueous vehicle (e.g., saline).

  • Addition of Compound: Add the N-Pentyl-DL-aspartic acid powder to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40°C) for several hours to facilitate the formation of the inclusion complex.[22]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is crucial to determine the final concentration of your compound in the formulation using an appropriate analytical method, such as HPLC-UV.

Rationale: The hydrophobic pentyl chain of N-Pentyl-DL-aspartic acid can fit into the nonpolar cavity of the cyclodextrin molecule. This encapsulation shields the hydrophobic portion from the water, and the hydrophilic outer surface of the cyclodextrin allows the entire complex to be readily soluble in water.[19][21]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_before Before Complexation cluster_after After Complexation N-Pentyl-DL-aspartic_acid N-Pentyl-DL-aspartic acid Inclusion_Complex Soluble Inclusion Complex N-Pentyl-DL-aspartic_acid->Inclusion_Complex + Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex + Water Water Inclusion_Complex->Water Soluble in

Caption: Encapsulation of the hydrophobic drug by a cyclodextrin.

References

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, March 11). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, May 15). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • MDPI. (2014, July 14). Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Molecular Pharmaceutics. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-acetyl-DL-aspartic acid. Retrieved from [Link]

  • Reddit. (2021, October 10). For aspartic acid if the example is calculate the pI using the giving pka values since it's acidic shouldn't it be carboxyl group plus R group divided by 2? Retrieved from [Link]

  • Senorga Lab. (n.d.). DL-ASPARTIC ACID. Retrieved from [Link]

  • ACS, Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2010, February 19). Solubility of d-Aspartic Acid and l-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K. Retrieved from [Link]

  • Loba Chemie. (n.d.). 617-45-8 CAS | DL-ASPARTIC ACID | Amino Acids & Derivatives | Article No. 01570. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for N-Pentyl-DL-Aspartic Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with amphiphilic, zwitterionic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks associated with amphiphilic, zwitterionic molecules.

N-Pentyl-DL-aspartic acid presents a unique trifecta of chromatographic challenges:

  • Zwitterionic Nature: It possesses two acidic carboxyl groups and one basic secondary amine, causing severe retention and peak shape issues on standard reversed-phase (RP) columns.

  • Amphiphilicity: The hydrophobic N-pentyl tail paired with the highly polar aspartic acid head creates complex, mixed-mode partitioning dynamics.

  • Chirality: As a DL-racemate, resolving its enantiomers requires specific chiral recognition mechanisms that can accommodate steric hindrance at the secondary amine.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and resolve these specific issues.

Part 1: Core Diagnostics & Troubleshooting (FAQs)

Q1: My peaks are broad, tailing severely, and eluting near the void volume on a standard C18 column. How do I establish retention? Causality: At a neutral pH (~7.0), N-Pentyl-DL-aspartic acid has a net charge of -1 (both carboxyls deprotonated, amine protonated). This highly polar state prevents hydrophobic partitioning into the C18 stationary phase. Furthermore, the protonated secondary amine interacts strongly with residual negatively charged silanols on the silica backbone, causing severe peak tailing. Solution: You must manipulate the mobile phase pH to suppress ionization. Lower the pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). This protonates the carboxyl groups, shifting the molecule to a net +1 charge. The TFA then acts as an ion-pairing agent, neutralizing the protonated amine to form a transient, hydrophobic complex that retains predictably on C18.

Q2: I am transitioning to a Zwitterionic HILIC (ZIC-HILIC) column to improve retention, but I am experiencing severe retention time drift. What is causing this? Causality: HILIC retention relies on a delicate equilibrium between hydrophilic partitioning into an immobilized water layer and electrostatic interactions with the stationary phase. If your mobile phase lacks sufficient buffer capacity, the electrostatic repulsion or attraction between the zwitterionic analyte and the charged stationary phase becomes erratic[1]. Solution: Maintain a buffer concentration of 10 to 20 mM (e.g., ammonium acetate) in the aqueous portion of your mobile phase. This specific concentration provides the necessary "electrostatic shielding" to stabilize the stationary phase surface charge, ensuring reproducible retention times and progressive transition to hydrophilic partitioning[2].

Q3: How do I resolve the D- and L- enantiomers? My standard Crown Ether chiral column is failing. Causality: Crown ether chiral stationary phases (CSPs) rely on forming an inclusion complex with a primary amine. Because N-Pentyl-DL-aspartic acid features a secondary amine (due to the N-alkyl group), steric hindrance prevents this complexation. Solution: You have two validated pathways:

  • Direct Separation: Switch to a macrocyclic glycopeptide column, specifically a Teicoplanin-based CSP (e.g., CHIROBIOTIC T), which excels at resolving N-alkyl amino acids via hydrogen bonding and steric interactions[3].

  • Indirect Separation: Use pre-column derivatization with a chiral reagent like FDNP-Val-NH2. This reacts with the secondary amine to form stable diastereomers, which can then be easily resolved on a standard, inexpensive C18 column[4][5].

Q4: I am using an Evaporative Light Scattering Detector (ELSD). Why is my peak area fluctuating when I change buffers? Causality: ELSD response is non-linear and highly sensitive to mobile phase volatility and peak shape. Non-volatile buffers will cause massive baseline noise, while varying concentrations of volatile buffers (like ammonium formate) can alter droplet formation and scattering efficiency during nebulization[6]. Solution: Standardize your mobile phase using strictly volatile buffers (e.g., 10 mM Ammonium Formate, pH 3.0) and maintain a constant gradient profile to ensure uniform nebulization.

Part 2: Experimental Methodologies

Protocol A: Zwitterionic HILIC-MS Mobile Phase Optimization

Objective: Achieve stable retention of N-Pentyl-DL-aspartic acid using hydrophilic interaction chromatography.

  • Buffer Preparation: Prepare a 100 mM Ammonium Acetate stock solution. Adjust the pH to 5.0 using glacial acetic acid. At this pH, the analyte remains in its zwitterionic state, maximizing polar retention.

  • Mobile Phase A (Aqueous): Dilute the stock to 20 mM Ammonium Acetate in highly purified LC-MS grade water.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 85% B (high organic promotes partitioning into the stationary water layer). Linearly decrease to 60% B over 15 minutes.

  • System Validating Step: Inject a neutral marker (e.g., toluene) to verify the void volume, followed by a system suitability standard of underivatized aspartic acid. Retention time relative standard deviation (RSD) must be < 1.0% over 5 consecutive injections to confirm adequate buffer shielding.

Protocol B: Indirect Enantiomeric Resolution via FDNP-Val-NH2

Objective: Resolve D- and L- enantiomers on an achiral C18 column using pre-column derivatization[5].

  • Reagent Preparation: Prepare a 10 mM solution of the chiral derivatizing agent, N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), in acetone.

  • Derivatization Reaction: Mix 50 µL of the N-Pentyl-DL-aspartic acid sample (1 mM in water) with 20 µL of 1 M Sodium Bicarbonate (to ensure the amine is deprotonated and nucleophilic) and 100 µL of the FDNP-Val-NH2 reagent.

  • Incubation: Heat the mixture at 40°C for 1 hour. The reagent specifically targets the secondary amine, converting the enantiomers into diastereomers.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

  • Chromatographic Separation: Inject onto a standard C18 column. Use an isocratic hold of 20% Mobile Phase B (0.11% TFA in Acetonitrile) and 80% Mobile Phase A (0.11% TFA in Water) for 2 minutes, followed by a linear gradient to 38% B over 45 minutes[4].

  • System Validating Step: Monitor UV absorption at 340 nm. The baseline must show baseline resolution (Rs > 1.5) between the two distinct diastereomeric peaks.

Part 3: Quantitative Data & Reference Tables

Table 1: Ionization State & Chromatographic Behavior vs. pH
Mobile Phase pHAnalyte Net ChargeDominant Ionization StateRecommended Chrom. ModePrimary Challenge
pH < 2.5 +1Cations (Amine protonated, Carboxyls neutral)RP-HPLC (C18)Requires ion-pairing (TFA) to retain.
pH 4.5 - 6.0 -1Zwitterion (Amine protonated, Carboxyls ionized)HILICRequires buffer shielding (10-20 mM).
pH > 8.0 -2Anions (Amine neutral, Carboxyls ionized)Anion Exchange (IEX)Silica dissolution on standard columns.
Table 2: Mobile Phase Buffer Selection Matrix
Detector TypeCompatible BuffersIncompatible BuffersMechanistic Reason
UV (Low < 220 nm) Phosphoric Acid, Dilute TFAAcetate, FormateCarboxylic acids absorb heavily below 220 nm.
ELSD / CAD Ammonium Formate, Ammonium Acetate, TFAPhosphate, CitrateNon-volatile salts precipitate and destroy the nebulizer.
Mass Spec (ESI) Ammonium Formate, Ammonium AcetatePhosphate, High TFA (>0.1%)TFA causes severe ion suppression in MS; Phosphates are non-volatile.

Part 4: Visual Workflows

Caption: Decision tree for optimizing mobile phase conditions based on the selected chromatographic mode.

Caption: Strategic workflow for resolving N-alkyl amino acid enantiomers avoiding primary amine limitations.

Part 5: References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available at: 1[1]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. National Institutes of Health (NIH). Available at: 6[6]

  • Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. DOI/Journal of Chromatography A. Available at: 2[2]

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. Available at: 3[3]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. National Institutes of Health (NIH) / Biomedical Chromatography. Available at: 4[4]

  • (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: 5[5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy Comparison: N-Pentyl-DL-Aspartic Acid vs. Long-Chain Alkyl Aspartates

As the demand for biocompatible, eco-friendly materials and highly specific pharmaceutical intermediates accelerates, amino acid-based derivatives have emerged as critical scaffolds. Among these, alkyl aspartates —and sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for biocompatible, eco-friendly materials and highly specific pharmaceutical intermediates accelerates, amino acid-based derivatives have emerged as critical scaffolds. Among these, alkyl aspartates —and specifically N-alkyl aspartic acids like N-Pentyl-DL-aspartic acid—occupy a unique intersection of surfactant chemistry and peptidomimetic drug design.

This guide objectively compares the efficacy, physicochemical properties, and application profiles of short-chain N-alkylated aspartic acids (e.g., N-Pentyl-DL-aspartic acid) against their long-chain esterified or N-alkylated counterparts (e.g., γ-dodecyl aspartate, N-dodecyl aspartic acid). By examining the causality behind their structural behavior, this guide provides actionable insights for researchers in formulation science and drug development.

Structural Divergence and Mechanistic Profiling

The primary functional difference between N-Pentyl-DL-aspartic acid and traditional alkyl aspartate surfactants lies in the site of alkylation and the chain length .

  • Linkage Chemistry (N-Alkyl vs. O-Alkyl/Ester): N-alkyl aspartic acids feature an alkyl chain attached directly to the amine nitrogen. This structural motif preserves the two carboxylic acid groups, rendering the molecule fundamentally amphoteric (zwitterionic). In contrast, γ-alkyl aspartates (ester-linked) modify one of the carboxyl groups. While ester linkages offer excellent biodegradability due to their susceptibility to enzymatic hydrolysis, they are hydrolytically labile under extreme pH conditions. N-alkyl linkages provide superior chemical stability across a broader pH range.

  • Chain Length Causality: The pentyl (C5) chain in N-Pentyl-DL-aspartic acid is relatively short. In aqueous systems, a C5 chain does not provide sufficient hydrophobic driving force to spontaneously self-assemble into micelles at low concentrations. However, in pharmacological contexts, this short chain is highly advantageous. It subtly increases lipophilicity for membrane interaction without causing the severe aqueous insolubility or off-target hydrophobic binding associated with C12–C14 chains[1].

G A Aspartic Acid Core B N-Alkylation (e.g., N-Pentyl) A->B Amine Substitution C O-Alkylation (e.g., γ-Dodecyl) A->C Carboxyl Esterification D Amphoteric Stability (pH Resistant) B->D Zwitterionic Nature E Peptidomimetic Drug Scaffold B->E Retains Free Carboxyls F Ester-Linked Surfactant (Hydrolytically Labile) C->F Acid/Base Sensitive G Low CMC (High Surface Activity) C->G Enhanced Hydrophobicity

Diagram 1: Structural and functional divergence pathways of aspartic acid alkylation.

Comparative Efficacy: Surface Activity & Thermodynamics

When evaluating these compounds as surfactants, efficacy is primarily measured by the Critical Micelle Concentration (CMC) and biodegradability . Long-chain alkyl aspartates dominate this domain.

Research demonstrates that synthesizing γ-alkyl aspartates with C12 (dodecyl) and C14 (tetradecyl) chains yields highly potent eco-friendly surfactants[2].

  • Micellization: Sodium γ-tetradecyl aspartate (C14) possesses a significantly lower CMC than sodium γ-dodecyl aspartate (C12) due to the increased hydrophobic effect, which thermodynamically drives micelle formation at lower aqueous concentrations. N-dodecyl aspartic acid similarly reduces water surface tension to 29–32 mN/m under mild pH conditions.

  • Biodegradability: There is an inverse relationship between chain length and biodegradation rate. The C12 variant (SGDdA) achieves 84.6% degradation in 7 days using activated sludge, outperforming the C14 variant[2].

  • The N-Pentyl Exception: N-Pentyl-DL-aspartic acid is generally ineffective as a primary surfactant because its C5 chain requires an exceptionally high concentration to induce micellization. However, its near-complete biodegradability and high water solubility make it an excellent hydrotrope or co-surfactant in specialized formulations.

Quantitative Data Summary
CompoundLinkage TypeAlkyl ChainCMC (mM)7-Day BiodegradabilityPrimary Application
N-Pentyl-DL-aspartic acid N-AlkylC5> 50.0 (High)> 95%Pharma / Peptidomimetics
N-Dodecyl aspartic acid N-AlkylC12~ 1.5~ 85%Zwitterionic Surfactant
γ-Dodecyl aspartate Ester (O-Alkyl)C12~ 1.284.6%Eco-friendly Detergents
γ-Tetradecyl aspartate Ester (O-Alkyl)C14~ 0.3< 80%Industrial Surfactants

Pharmacological Efficacy & Peptidomimetic Design

Where N-Pentyl-DL-aspartic acid lacks in surfactant efficacy, it excels in drug development. N-alkyl aspartic acids are highly sought-after noncanonical amino acids used as chiral building blocks for pharmaceutically active molecules and peptidomimetics[3].

Thrombin Inhibitor Design

In the design of selective thrombin inhibitors, lipophilicity must be carefully managed to ensure bioavailability. Substituting highly lipophilic fragments with N-alkyl aspartic acid derivatives provides multiple mechanistic advantages:

  • Target Binding: The protonated tertiary nitrogen atom can interact directly with the Gly-216 residue in the active site[1].

  • Lipophilicity Control: The short pentyl chain provides just enough hydrophobic interaction to stabilize the ligand without excessively increasing the overall logP[1].

  • Paracellular Absorption: Retaining the free carboxyl group while maintaining a net positive charge favors absorption via the cation-selective paracellular route[1].

Hydantoin-Based Universal Peptidomimetics

N-alkyl aspartic acid diesters are also critical precursors in the synthesis of enantiomerically pure hydantoin scaffolds. Through a chemoselective condensation/cyclization domino process with isocyanates, these N-alkyl derivatives form privileged structures capable of mimicking protein secondary structures (like α-helices and β-turns)[3].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the protocols below describe self-validating systems for synthesizing and characterizing N-alkyl aspartic acids.

Protocol A: Chemoselective Synthesis of N-Alkyl Aspartic Acids

This method utilizes nucleophilic addition to maleic acid derivatives, optimized to prevent colored by-products[4].

  • Preparation: Dissolve 0.57 mol of maleic anhydride in 200 mL of methanol. Reflux on a water bath for 30 minutes to form monomethyl maleate, then distill off excess methanol[4].

  • Catalysis & Solvent Exchange: Cool the residue in ice. Slowly add 100 mL of triethylamine with vigorous stirring. Causality: Triethylamine replaces pyridine as both solvent and catalyst, increasing yields by ~20% and preventing the formation of colored secondary products[4].

  • Condensation: Add 1 equivalent of the primary amine (e.g., pentylamine). Allow the mixture to condense at room temperature.

  • Hydrolysis: To isolate the free N-alkyl aspartic acid, hydrolyze the resulting methyl ester using cold barium hydroxide[4].

  • Validation: Confirm the structure via 1 H-NMR (assessing the shift of the α-proton adjacent to the N-alkylated amine) and FTIR (confirming the presence of both carboxylate and secondary amine stretches).

Protocol B: Validation of Surfactant Efficacy (CMC Determination)

For comparing N-pentyl against C12/C14 variants, tensiometry must be strictly controlled.

  • Sample Preparation: Prepare a stock solution of the synthesized alkyl aspartate in ultrapure water (18.2 MΩ·cm).

  • Titration: Sequentially dilute the stock solution across a logarithmic concentration range (e.g., 0.01 mM to 100 mM).

  • Measurement: Use a Du Noüy ring or Wilhelmy plate tensiometer. Maintain the temperature strictly at 25.0 ± 0.1 °C, as thermodynamics heavily influence micellization[5].

  • Data Analysis: Plot Surface Tension (mN/m) against the logarithm of Concentration (mol/L). The CMC is identified as the sharp inflection point where the surface tension plateaus.

Workflow Step1 Reactants: Pentylamine + Maleic Anhydride Step2 Nucleophilic Addition (Triethylamine Catalyst) Step1->Step2 Condensation Phase Step3 Ester Hydrolysis (Cold Barium Hydroxide) Step2->Step3 Cleavage Phase Step4 Purification (Crystallization / Extraction) Step3->Step4 Isolation Phase Step5 Validation: NMR, FTIR, Tensiometry Step4->Step5 Efficacy & Purity Testing

Diagram 2: Experimental workflow for the synthesis and validation of N-alkyl aspartic acids.

Conclusion

The efficacy of alkyl aspartates is strictly dictated by their structural geometry and chain length. Long-chain variants (C12–C14) are unparalleled in their ability to reduce surface tension and act as biodegradable, eco-friendly surfactants. Conversely, N-Pentyl-DL-aspartic acid is not designed for heavy-duty surface activity. Its true efficacy lies in its role as a highly stable, zwitterionic peptidomimetic building block. By offering precise control over lipophilicity and maintaining critical hydrogen-bonding capabilities, short-chain N-alkyl aspartic acids remain indispensable tools in modern drug discovery and advanced organic synthesis.

References

  • IMPROVED SYNTHESIS OF N-ALKYL-ASPARTIC ACIDS. Canadian Science Publishing. Available at:[Link]

  • Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library. Available at:[Link]

  • Design of Selective Thrombin Inhibitors Based on the (R)-Phe-Pro-Arg Sequence. ACS Publications. Available at:[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at:[Link]

  • Influence of inorganic and organic electrolytes on the micellization of synthesized γ‐alkyl (C12 and C14) aspartate. ResearchGate. Available at:[Link]

  • Synthesis and Properties of N-Dodecyl Aspartic Acid and Its Sodium Salt. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of N-Pentyl-DL-aspartic Acid Quantification Methods

In the landscape of drug development and biomedical research, the precise and accurate quantification of novel chemical entities is paramount. N-Pentyl-DL-aspartic acid, a derivative of the non-essential amino acid aspar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and biomedical research, the precise and accurate quantification of novel chemical entities is paramount. N-Pentyl-DL-aspartic acid, a derivative of the non-essential amino acid aspartic acid, represents a class of compounds with potential therapeutic applications. The ability to reliably measure its concentration in various biological matrices is a cornerstone of preclinical and clinical investigations. This guide provides an in-depth, objective comparison of three widely used analytical platforms for the quantification of N-Pentyl-DL-aspartic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for N-Pentyl-DL-aspartic acid and similar molecules. The validation of these methods is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6]

The Critical Need for Robust Quantification

The journey of a drug candidate from discovery to clinical application is paved with rigorous testing. Accurate bioanalytical methods are essential for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its effect on the body.

  • Toxicology studies: Assessing the safety profile of the compound.

  • Clinical trials: Determining the appropriate dosage and monitoring patient response.

Cross-validation of different analytical methods is a critical step to ensure the consistency and reliability of data, especially when transferring methods between laboratories or when different techniques are used throughout the drug development lifecycle.[1]

Principles of the Analytical Techniques

The selection of an appropriate analytical method for N-Pentyl-DL-aspartic acid depends on several factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix. Due to its polar nature and potential for low concentrations in biological samples, derivatization is often a necessary step to enhance its chromatographic and detection properties.[7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like N-Pentyl-DL-aspartic acid, which lacks a strong chromophore, derivatization with a UV-absorbing agent is essential for detection.[8][9] This method is often valued for its robustness and cost-effectiveness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To make N-Pentyl-DL-aspartic acid amenable to GC analysis, it must first be derivatized to increase its volatility.[7][10][11][12] GC-MS offers high chromatographic resolution and provides structural information through mass spectral data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[1] This technique couples the separation power of HPLC with the highly selective detection of tandem mass spectrometry. Derivatization may still be employed to improve chromatographic retention and ionization efficiency.[13][14]

Comparative Performance of Quantification Methods

The choice of analytical technique will be guided by the specific requirements of the study. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of N-Pentyl-DL-aspartic acid, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **>0.99>0.99>0.995
Accuracy (% Bias) ± 15%± 15%± 10%
Precision (% CV) < 15%< 15%< 10%
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Derivatization RequiredRequiredOften beneficial

Experimental Protocols

The following protocols are representative workflows for the quantification of N-Pentyl-DL-aspartic acid in a biological matrix (e.g., plasma) using the three discussed analytical techniques. These protocols should be optimized and validated according to regulatory guidelines.[2][5][6]

HPLC-UV Method with Pre-column Derivatization

This method is based on the derivatization of the amino acid with a UV-active reagent, such as o-phthalaldehyde (OPA) in the presence of a thiol.[15][16][17]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structural analog of N-Pentyl-DL-aspartic acid).
  • Precipitate proteins by adding 300 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of borate buffer (pH 9.5).
  • Add 50 µL of OPA/thiol reagent.
  • Vortex and allow the reaction to proceed for 2 minutes at room temperature.
  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2).
  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
  • Gradient: A suitable gradient to resolve the analyte from interferences.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 340 nm.

**.dot

Caption: HPLC-UV workflow for N-Pentyl-DL-aspartic acid.

GC-MS Method with Silylation

This protocol involves the derivatization of the analyte to form a volatile silyl derivative.[7][11]

1. Sample Preparation and Extraction:

  • Follow the same sample preparation steps as for the HPLC-UV method (protein precipitation and evaporation).
  • Perform a liquid-liquid extraction or solid-phase extraction to further clean up the sample if necessary.

2. Derivatization:

  • To the dried extract, add 50 µL of a silylation reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
  • Heat the mixture at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: Splitless injection of 1 µL.
  • Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.
  • Mass Spectrometer: Electron ionization (EI) source.
  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

**.dot

Caption: GC-MS workflow for N-Pentyl-DL-aspartic acid.

LC-MS/MS Method

This method offers the highest sensitivity and selectivity and may not always require derivatization, although it can improve performance.[13][14][18][19]

1. Sample Preparation:

  • Follow the same protein precipitation procedure as for the HPLC-UV method. The evaporation and reconstitution step can be modified to be compatible with the LC mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase or HILIC column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A fast gradient to ensure high throughput.
  • Flow Rate: Appropriate for the column dimensions.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive or negative mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

**.dot

Caption: LC-MS/MS workflow for N-Pentyl-DL-aspartic acid.

Conclusion and Recommendations

The selection of a quantification method for N-Pentyl-DL-aspartic acid is a critical decision in the drug development process.

  • LC-MS/MS stands out as the superior technique for bioanalysis, offering unparalleled sensitivity and selectivity, which is crucial for accurately determining drug concentrations in complex biological matrices.[1] It is the recommended method for regulated bioanalysis.

  • GC-MS provides a robust and reliable alternative, particularly when high sensitivity is required and LC-MS/MS is not available. The need for derivatization adds a step to the workflow but results in excellent chromatographic resolution.

  • HPLC-UV is a cost-effective and widely accessible technique suitable for applications where high sensitivity is not a primary concern, such as in the analysis of bulk drug substances or highly concentrated formulations.

Ultimately, the chosen method must be rigorously validated to comply with regulatory standards, ensuring the generation of high-quality, reproducible data that can confidently support the advancement of new therapeutic agents.[3][4][20]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • Bioanalytical Method Validation. FDA.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Slideshare.
  • Quality Guidelines - ICH. ICH.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Amino Acids - Benchchem. Benchchem.
  • Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization - PubMed. (2015, August 15). PubMed.
  • Validation of Amino Acid Analysis Methods - ResearchGate. (2026, February 5). ResearchGate.
  • Amino acid analysis in biological fluids by GC-MS. (2009, July 17). University of Regensburg.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. (2006, April 15). Journal of Biomolecular Techniques.
  • HPLC Methods for analysis of Aspartic acid - HELIX Chromatography. HELIX Chromatography.
  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities.
  • -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC. PMC.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One. (2018, November 12). PLOS One.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. Sigma-Aldrich.
  • N-Pentyl-DL-aspartic acid - Sigma-Aldrich. Sigma-Aldrich.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - ResearchGate. (2022, June 12). ResearchGate.
  • Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Thermo Fisher Scientific.
  • HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed. PubMed.
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. bevital.
  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC. (2017, June 29). PMC.
  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - ResearchGate. (2017, June 29). ResearchGate.
  • Amino Acids Analysis - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
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  • Chiral separation of N-methyl-DL-aspartic acid in rat brain tissue as N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives by GC-MS - PubMed. (2012, November 15). PubMed.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Pentyl-DL-aspartic acid

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of non-standard amino acids into solid-phase peptide synthesis (SPPS) workflows. The incorporation of N-alkyl amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of non-standard amino acids into solid-phase peptide synthesis (SPPS) workflows. The incorporation of N-alkyl amino acids, such as N-Pentyl-DL-aspartic acid (CAS 181797-74-0), is a highly effective strategy to increase a peptide's resistance to proteases, modulate its conformation, and enhance overall bioavailability[1].

However, the very structural modifications that make this compound valuable in therapeutics fundamentally alter its occupational safety profile. Standard laboratory protocols for native amino acids are insufficient here. Below is a comprehensive, causality-driven guide to the personal protective equipment (PPE), engineering controls, and operational methodologies required for the safe handling of N-Pentyl-DL-aspartic acid.

Physicochemical Hazard Profile & Causality

To understand the required safety protocols, we must first examine the molecule's structure. N-Pentyl-DL-aspartic acid features a five-carbon aliphatic chain attached to the nitrogen atom of the aspartic acid backbone.

While native aspartic acid is highly hydrophilic and poses minimal risk of dermal penetration, the addition of the pentyl group significantly increases the molecule's lipophilicity (LogP)[2]. This amphiphilic nature allows the compound to bypass the lipid bilayers of the stratum corneum much more readily than standard amino acids. Consequently, accidental dermal exposure presents a heightened risk of irritation and systemic absorption, while aerosolized powders can cause acute respiratory tract irritation.

G Native Native Aspartic Acid (Hydrophilic) Alkylation N-Pentyl Substitution Native->Alkylation Lipophilic Increased LogP (Lipophilicity) Alkylation->Lipophilic Hazard Enhanced Dermal Penetration Risk Lipophilic->Hazard

Fig 1: Mechanistic pathway showing how N-alkylation increases dermal penetration risks.

Mandatory Personal Protective Equipment (PPE) Matrix

Because N-Pentyl-DL-aspartic acid acts as a lipophilic irritant, barrier protection must be carefully selected. Standard latex gloves do not provide adequate chemical resistance against amphiphilic organic acids.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene glovesPrevents dermal penetration. The pentyl chain increases the molecule's partition coefficient, allowing it to bypass the skin's lipid barrier more readily.
Eye Protection ANSI Z87.1 Compliant Safety GogglesProtects ocular mucosa from micro-particulate dust generated during powder transfer and weighing.
Body Protection Flame-resistant, fluid-resistant lab coatProvides a physical barrier against electrostatic powder accumulation on forearms and street clothing.
Respiratory N95/P100 Respirator (if handled outside hood)Mitigates inhalation of aerosolized micro-powders which can cause acute respiratory tract irritation.

Standard Operating Procedure (SOP): Handling & Execution

The steric hindrance introduced by the N-pentyl group often requires specialized coupling conditions and elevated temperatures during synthesis[3]. To safely prepare this compound for reaction workflows, execute the following self-validating protocol:

Step 1: Pre-Operation Verification

  • Action: Inspect all PPE. Verify that the chemical fume hood is fully operational.

  • Validation: Check the digital monitor to ensure a face velocity of 80–120 linear feet per minute (LFM) . Do not proceed if the flow is outside this quantitative range.

Step 2: Static Mitigation

  • Action: Utilize an anti-static ionizer bar or a grounded, PTFE-coated spatula.

  • Causality: N-alkyl amino acid powders are highly susceptible to triboelectric charging. Mitigating static prevents the lipophilic powder from aerosolizing into the breathing zone or adhering stubbornly to the walls of the weigh boat.

Step 3: Weighing and Transfer

  • Action: Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure (VBE). Tare an anti-static weigh boat, transfer the compound slowly, and cap the primary source bottle immediately.

  • Validation: Immediate capping prevents ambient moisture absorption, preserving the integrity of the reagent for moisture-sensitive SPPS workflows.

Step 4: Solvent Dissolution

  • Action: Transfer the solid into the reaction vessel. Add the required polar aprotic solvent (e.g., DMF or NMP) dropwise under continuous stirring.

  • Causality: Managing the rate of dissolution prevents localized heat generation and ensures uniform dispersion of the sterically hindered amino acid before coupling reagents are introduced[3].

G Step1 1. Pre-Operation Verify SDS & Don PPE Step2 2. Engineering Controls Activate Fume Hood (>80 LFM) Step1->Step2 Step3 3. Handling Weigh via Static-Free Spatula Step2->Step3 Step4 4. Decontamination Wipe with 70% EtOH / Soap Step3->Step4 Step5 5. Disposal Segregate into Chemical Waste Step4->Step5

Fig 2: Step-by-step operational workflow for the safe handling of N-Pentyl-DL-aspartic acid.

Spill Response & Decontamination Protocol

If an accidental spill occurs, immediate and chemically appropriate remediation is required:

  • Minor Dry Spills (<50g): Do NOT dry-sweep, as this generates hazardous aerosols. Lightly mist a heavy-duty paper towel with 70% ethanol to dampen it, then gently place it over the spill to suppress dust. Wipe inward from the perimeter to the center.

  • Surface Decontamination: Because of the compound's lipophilic pentyl chain, water alone is insufficient for decontamination. Wash the affected surfaces with a mild surfactant (dish soap) solution to break down the lipid-like structure, followed by a final wipe with 70% ethanol to ensure complete removal of organic residues.

Logistical Waste Disposal Plan

Improper disposal of amphiphilic organic acids can disrupt aquatic ecosystems and violate environmental regulations.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and gloves into a heavy-duty, puncture-resistant chemical waste bag. Label clearly as "Hazardous Solid Waste: N-Alkyl Amino Acid Derivatives."

  • Liquid Waste: Solutions containing N-Pentyl-DL-aspartic acid dissolved in organic solvents (e.g., DMF, NMP) must be strictly segregated. Route into "Non-Halogenated Organic Waste" unless halogenated solvents (like DCM) were utilized during the coupling phase, in which case the entire mixture must be routed to "Halogenated Organic Waste." Never discharge these solutions into the municipal sewer system.

References

  • Source: ACS Publications (Journal of Organic Chemistry)
  • Title: Synthesis of N-Alkyl Amino Acids Source: Monash University / Wiley-VCH URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

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